Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester
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Overview
Description
Acetic acid, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester typically involves the reaction of 1,3,4-thiadiazole derivatives with acetic acid and diethyl ester groups. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into more reduced forms.
Substitution: Substitution reactions can occur at the thiadiazole ring or the ester groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Acetic acid, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with key proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2,5-dithioacetic acid: This compound shares a similar thiadiazole core but differs in the functional groups attached to the ring.
(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid: Another similar compound with a thiadiazole ring and different substituents.
Uniqueness
Acetic acid, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester is unique due to its specific ester groups and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
75646-24-1 |
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Molecular Formula |
C10H14N2O4S3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
ethyl 2-[[5-(2-ethoxy-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C10H14N2O4S3/c1-3-15-7(13)5-17-9-11-12-10(19-9)18-6-8(14)16-4-2/h3-6H2,1-2H3 |
InChI Key |
ONRXIXQARZRDGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)SCC(=O)OCC |
Origin of Product |
United States |
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